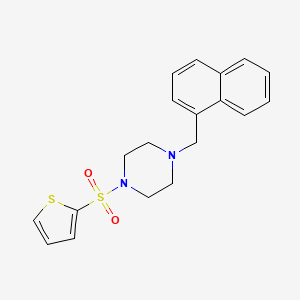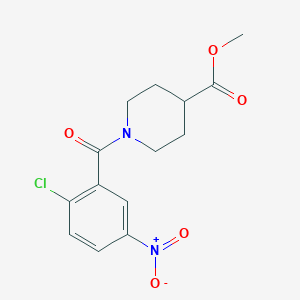![molecular formula C16H15NO3S B5879375 2-({[(4-methylphenyl)thio]acetyl}amino)benzoic acid](/img/structure/B5879375.png)
2-({[(4-methylphenyl)thio]acetyl}amino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({[(4-methylphenyl)thio]acetyl}amino)benzoic acid, also known as MPTA, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the family of benzoic acids and is synthesized through a multi-step process.
Aplicaciones Científicas De Investigación
2-({[(4-methylphenyl)thio]acetyl}amino)benzoic acid has been studied for its potential therapeutic applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. 2-({[(4-methylphenyl)thio]acetyl}amino)benzoic acid has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been found to have a protective effect on liver and kidney function.
Mecanismo De Acción
The mechanism of action of 2-({[(4-methylphenyl)thio]acetyl}amino)benzoic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes. By inhibiting these enzymes, 2-({[(4-methylphenyl)thio]acetyl}amino)benzoic acid may reduce inflammation and the growth of cancer cells.
Biochemical and Physiological Effects:
2-({[(4-methylphenyl)thio]acetyl}amino)benzoic acid has been found to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes, which are involved in the inflammatory response. 2-({[(4-methylphenyl)thio]acetyl}amino)benzoic acid has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, 2-({[(4-methylphenyl)thio]acetyl}amino)benzoic acid has been found to have a protective effect on liver and kidney function by reducing oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-({[(4-methylphenyl)thio]acetyl}amino)benzoic acid has several advantages for lab experiments. It is relatively easy to synthesize using a multi-step process, and the yield is moderate. 2-({[(4-methylphenyl)thio]acetyl}amino)benzoic acid has also been shown to have low toxicity in cell culture studies. However, there are also limitations to using 2-({[(4-methylphenyl)thio]acetyl}amino)benzoic acid in lab experiments. It has poor solubility in water, which can make it difficult to use in certain assays. Additionally, there is limited information on the pharmacokinetics and pharmacodynamics of 2-({[(4-methylphenyl)thio]acetyl}amino)benzoic acid, which may limit its use in animal studies.
Direcciones Futuras
For the study of 2-({[(4-methylphenyl)thio]acetyl}amino)benzoic acid include the development of more efficient synthesis methods, investigation of its pharmacokinetics and pharmacodynamics, and the development of 2-({[(4-methylphenyl)thio]acetyl}amino)benzoic acid derivatives with improved solubility and efficacy.
Métodos De Síntesis
The synthesis of 2-({[(4-methylphenyl)thio]acetyl}amino)benzoic acid involves a multi-step process that begins with the reaction of 4-methylthiophenol with acetic anhydride to form 4-methylphenylthioacetate. This intermediate is then reacted with 2-aminobenzoic acid to form the final product, 2-({[(4-methylphenyl)thio]acetyl}amino)benzoic acid. The yield of 2-({[(4-methylphenyl)thio]acetyl}amino)benzoic acid is approximately 60% using this method.
Propiedades
IUPAC Name |
2-[[2-(4-methylphenyl)sulfanylacetyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c1-11-6-8-12(9-7-11)21-10-15(18)17-14-5-3-2-4-13(14)16(19)20/h2-9H,10H2,1H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QILBNORAAWCURQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=CC=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-p-Tolylsulfanyl-acetylamino)-benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-benzyl-2-[(4-chlorobenzyl)thio]-1H-imidazole](/img/structure/B5879305.png)


![2-(4-chlorophenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5879319.png)


![N-[4-(4-chlorophenoxy)phenyl]benzamide](/img/structure/B5879329.png)
![1-[(4-chlorophenoxy)acetyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5879352.png)
![1-benzyl-4-[(2,3-dimethylphenoxy)acetyl]piperazine](/img/structure/B5879360.png)
![2-({[(phenylacetyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5879367.png)

![4-bromo-N'-[({1-[(4-methylphenyl)sulfonyl]-5-oxo-2-pyrrolidinyl}carbonyl)oxy]benzenecarboximidamide](/img/structure/B5879383.png)
![N-{4-[(3,5-dimethylbenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B5879398.png)